molecular formula C11H21ClN2O2 B1446914 Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride CAS No. 1841081-35-3

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride

Cat. No.: B1446914
CAS No.: 1841081-35-3
M. Wt: 248.75 g/mol
InChI Key: WECWNXKIVSKUCQ-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride: is a chemical compound known for its unique spirocyclic structure. It is characterized by the presence of a tert-butyl group, a diazaspiro ring, and a carboxylate group. This compound is used as a reagent in the synthesis of various derivatives, including spirodiamine-diarylketoxime derivatives and dihydroisoindolecarboxamide derivatives .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives, which are melanin concentrating hormone antagonists . Additionally, it is used in the synthesis of dihydroisoindolecarboxamide derivatives, which are inhibitors of nicotinamide phosphoribosyltransferase and Rho-associated protein kinase . These interactions highlight the compound’s versatility in modulating enzyme activity and protein interactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit nicotinamide phosphoribosyltransferase and Rho-associated protein kinase suggests that it can modulate cellular energy metabolism and cytoskeletal dynamics . These effects can lead to changes in cell proliferation, differentiation, and apoptosis, making the compound a valuable tool for studying cellular functions and disease mechanisms.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and proteins, thereby inhibiting or activating their functions. For example, its interaction with nicotinamide phosphoribosyltransferase inhibits the enzyme’s activity, leading to reduced levels of nicotinamide adenine dinucleotide, a crucial cofactor in cellular metabolism . Similarly, its inhibition of Rho-associated protein kinase affects cytoskeletal organization and cell motility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and proteins, resulting in long-term changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively modulate enzyme activity and cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its inhibition of nicotinamide phosphoribosyltransferase affects the nicotinamide adenine dinucleotide biosynthesis pathway, leading to altered metabolic flux and changes in metabolite levels . These interactions underscore the compound’s potential to modulate metabolic processes and influence cellular energy homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues can also affect its overall efficacy and toxicity, making it essential to understand its transport mechanisms for therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as it interacts with biomolecules within distinct cellular environments. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride involves multiple steps. One common method includes the reaction of hydrazide with methyl isothiocyanate, followed by treatment with a base and cyclization with Raney nickel to form the desired spirocyclic structure . Another method involves the treatment of commercially available tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate with methanesulfonyl chloride in the presence of triethylamine, followed by treatment with trifluoroacetic acid in dichloromethane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by nucleophiles.

    Cyclization Reactions: The compound can undergo cyclization reactions to form spirocyclic structures.

    Hydrogenation Reactions: It can be hydrogenated to reduce double bonds or other unsaturated groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines, with reaction conditions involving solvents like dichloromethane or tetrahydrofuran.

    Cyclization: Reagents such as bases (e.g., sodium hydroxide) and catalysts (e.g., Raney nickel) are used under reflux conditions.

    Hydrogenation: Hydrogen gas and metal catalysts (e.g., palladium on carbon) are used under high pressure and temperature.

Major Products: The major products formed from these reactions include various spirocyclic derivatives, reduced compounds, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure and its ability to serve as a versatile reagent in the synthesis of biologically active derivatives. Its applications in inhibiting key enzymes and modulating important biological pathways further highlight its significance in scientific research and potential therapeutic development.

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;/h12H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECWNXKIVSKUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841081-35-3
Record name tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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